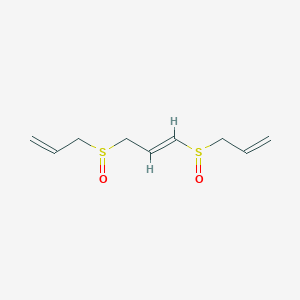
1-Propene, 1,3-bis(2-propenylsulfinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propene, 1,3-bis(2-propenylsulfinyl)-, also known as allicin, is a sulfur-containing compound found in garlic. It is known for its antimicrobial, antioxidant, and anti-inflammatory properties. Allicin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-Propene, 1,3-bis(2-propenylsulfinyl)- is complex and not fully understood. It is believed that 1-Propene, 1,3-bis(2-propenylsulfinyl)- exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting the membrane integrity of microorganisms. Allicin also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 1-Propene, 1,3-bis(2-propenylsulfinyl)- has been found to modulate various signaling pathways involved in inflammation and cell proliferation, which may contribute to its anti-inflammatory and anticancer properties.
Effets Biochimiques Et Physiologiques
Allicin has been found to have a wide range of biochemical and physiological effects. Studies have shown that 1-Propene, 1,3-bis(2-propenylsulfinyl)- can lower blood pressure, reduce cholesterol levels, and improve blood flow, which may be beneficial in the prevention and treatment of cardiovascular disease. Allicin has also been found to have anticancer properties, as it can inhibit the growth and proliferation of cancer cells. Additionally, 1-Propene, 1,3-bis(2-propenylsulfinyl)- has been found to modulate the immune system, which may be beneficial in the prevention and treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Allicin has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, 1-Propene, 1,3-bis(2-propenylsulfinyl)- has a wide range of potential therapeutic applications, making it a versatile tool for studying various diseases and conditions.
However, there are also limitations to using 1-Propene, 1,3-bis(2-propenylsulfinyl)- in lab experiments. The stability of 1-Propene, 1,3-bis(2-propenylsulfinyl)- is a major concern, as it is highly reactive and can degrade quickly. This can make it difficult to accurately measure 1-Propene, 1,3-bis(2-propenylsulfinyl)- concentrations and ensure consistent results. Additionally, the variability in the composition of garlic extracts can make it difficult to standardize experiments and compare results across studies.
Orientations Futures
There are several potential future directions for research on 1-Propene, 1,3-bis(2-propenylsulfinyl)-. One area of interest is the development of 1-Propene, 1,3-bis(2-propenylsulfinyl)--based therapies for the prevention and treatment of infectious diseases, such as antibiotic-resistant infections. Another area of interest is the potential use of 1-Propene, 1,3-bis(2-propenylsulfinyl)- as a chemopreventive agent in cancer therapy. Additionally, further research is needed to better understand the mechanism of action of 1-Propene, 1,3-bis(2-propenylsulfinyl)- and its potential therapeutic applications in various diseases and conditions.
Méthodes De Synthèse
Allicin can be synthesized by crushing fresh garlic or by extracting it from garlic powder. The synthesis of 1-Propene, 1,3-bis(2-propenylsulfinyl)- involves the enzymatic reaction of alliin, a sulfur-containing amino acid, with the enzyme alliinase, which is present in garlic. This reaction results in the formation of 1-Propene, 1,3-bis(2-propenylsulfinyl)-, which is responsible for the characteristic odor and taste of garlic.
Applications De Recherche Scientifique
Allicin has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 1-Propene, 1,3-bis(2-propenylsulfinyl)- exhibits antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the prevention and treatment of cardiovascular disease, cancer, and other chronic diseases.
Propriétés
Numéro CAS |
169132-68-7 |
|---|---|
Nom du produit |
1-Propene, 1,3-bis(2-propenylsulfinyl)- |
Formule moléculaire |
C9H14O2S2 |
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
(E)-1,3-bis(prop-2-enylsulfinyl)prop-1-ene |
InChI |
InChI=1S/C9H14O2S2/c1-3-6-12(10)8-5-9-13(11)7-4-2/h3-5,8H,1-2,6-7,9H2/b8-5+ |
Clé InChI |
WKVIKFWWTZLJCQ-UHFFFAOYSA-N |
SMILES isomérique |
C=CCS(=O)C/C=C/S(=O)CC=C |
SMILES |
C=CCS(=O)CC=CS(=O)CC=C |
SMILES canonique |
C=CCS(=O)CC=CS(=O)CC=C |
Synonymes |
1-Propene, 1,3-bis(2-propenylsulfinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



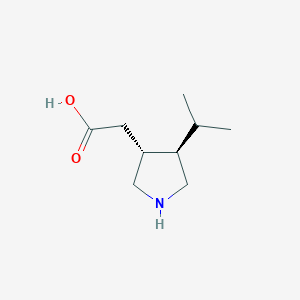
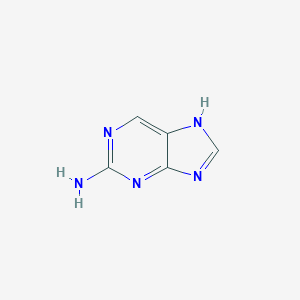
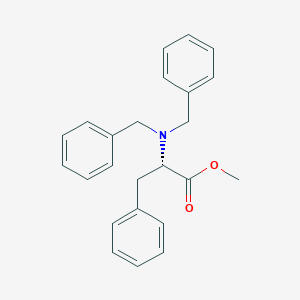
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)
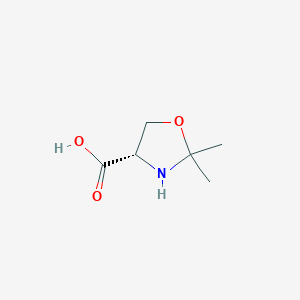
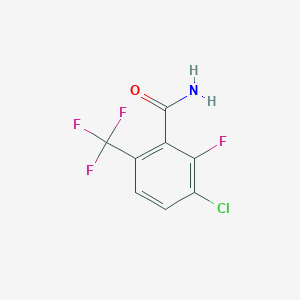
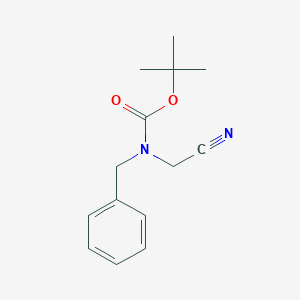
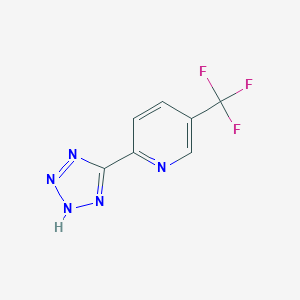
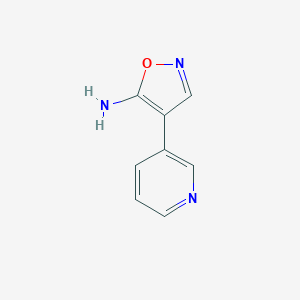
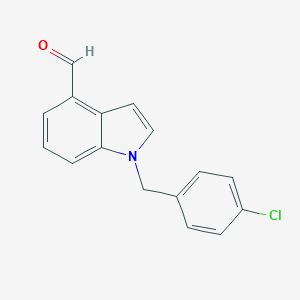
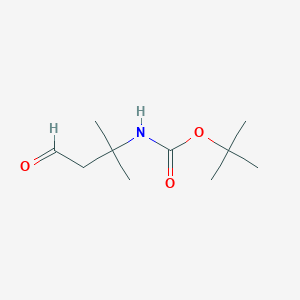
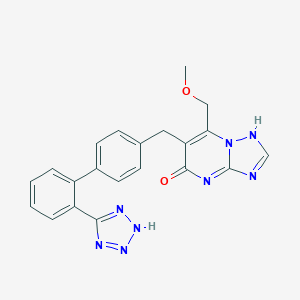
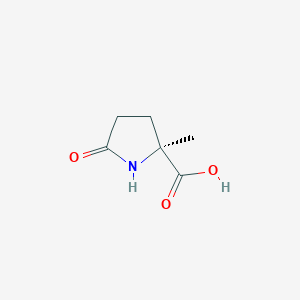
![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)